SNG-1153

説明

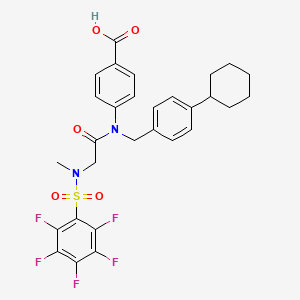

SNG-1153 is a modulator of estrogen receptor ER-alpha36.

科学的研究の応用

乳がん

SNG-1153は、乳がんの治療薬として開発が進められています {svg_1}. イカリンの構造に基づいて開発された第二世代の低分子であり、エストロゲン受容体(ER)-アルファ36を標的に作用します {svg_2}. このことから、this compoundは乳がん治療に潜在的な治療効果を持つ可能性があります {svg_3}.

非小細胞肺がん

研究によると、this compoundは非小細胞肺がんの治療に潜在的な用途を持つことが示されています {svg_4}. 肺がん細胞に増殖抑制効果を示すことが示唆されています {svg_5}、この分野の治療薬としての可能性を示唆しています。

慢性骨髄性白血病(CML)

This compoundは、慢性骨髄性白血病(CML)の治療薬として開発が進められています {svg_6}. CMLにおける作用機序に関する具体的な情報は容易には入手できませんが、イカリンの構造に基づいて開発され、ER-アルファ36を標的にするという点から、潜在的な治療効果が示唆されています {svg_7}.

メラノーマ

This compoundは、メラノーマの治療における潜在的な使用について研究されています {svg_8}. ただし、現在の文献から、メラノーマにおけるその効果や作用機序に関する具体的な情報は容易には入手できません。

多発性骨髄腫

This compoundは、多発性骨髄腫の治療薬として開発が進められています {svg_9}. 他のいくつかの用途と同様に、現在の文献から、多発性骨髄腫におけるその効果や作用機序に関する具体的な情報は容易には入手できません。

作用機序

Target of Action

SNG-1153, also known as “Fukelading”, primarily targets the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in the regulation of various biological processes, including cell proliferation and differentiation .

Mode of Action

This compound acts as an ERα modulator . It interacts with ERα, leading to changes in the receptor’s activity. This interaction can influence the transcription of genes regulated by ERα, thereby affecting cellular functions .

Biochemical Pathways

This compound affects several signaling pathways in cancer cells. It modulates the activity of key signaling effectors, including the estrogen receptor splice variant ERα36, the transcription factors STAT3 and NFκB, and the chemokine receptor CXCR4 . It also influences the generation of reactive oxygen species and targets sphingosine kinase-1 . Furthermore, this compound engages the RAGE-HMGB1 signaling route and modulates the apoptosis/autophagy crosstalk .

Pharmacokinetics

It is a small molecule drug , which generally have good bioavailability due to their ability to cross cell membranes.

Result of Action

This compound has shown promising anticancer activity. It inhibits the growth of cancer cells and induces apoptosis . In lung cancer, this compound has been found to inhibit tumor formation and decrease the population of CD133-positive cancer cells, which are often associated with cancer stem cells . It also induces β-catenin phosphorylation and down-regulates β-catenin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the drug’s efficacy. This compound has been found to exert profound changes on the tumor microenvironment to favor an immune response . .

特性

IUPAC Name |

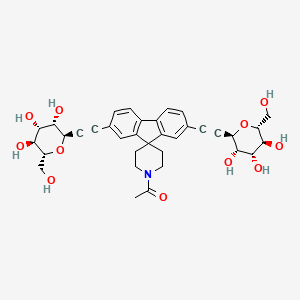

3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-[4-(trifluoromethyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3O5/c1-10(2)3-8-13-14(25)9-15(26)16-17(27)18(28)19(29-20(13)16)11-4-6-12(7-5-11)21(22,23)24/h3-7,9,25-26,28H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHMDMVBLQNMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)C(F)(F)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1446712-19-1 | |

| Record name | SNG-1153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446712191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNG-1153 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGR70EL9VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)

![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)

![6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one](/img/structure/B610828.png)

![2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol](/img/structure/B610833.png)

![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)

![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)